Cas no 2138149-13-8 (5-Formyl-3-(pentan-3-yl)thiophene-2-carboxylic acid)

5-Formyl-3-(pentan-3-yl)thiophene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-formyl-3-(pentan-3-yl)thiophene-2-carboxylic acid
- 2138149-13-8
- EN300-716785
- 5-Formyl-3-(pentan-3-yl)thiophene-2-carboxylic acid
-
- インチ: 1S/C11H14O3S/c1-3-7(4-2)9-5-8(6-12)15-10(9)11(13)14/h5-7H,3-4H2,1-2H3,(H,13,14)
- InChIKey: IIXRCTXXKHNKAX-UHFFFAOYSA-N
- SMILES: S1C(C=O)=CC(=C1C(=O)O)C(CC)CC
計算された属性
- 精确分子量: 226.06636548g/mol
- 同位素质量: 226.06636548g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 5
- 複雑さ: 238
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 82.6Ų
5-Formyl-3-(pentan-3-yl)thiophene-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-716785-0.1g |
5-formyl-3-(pentan-3-yl)thiophene-2-carboxylic acid |
2138149-13-8 | 95.0% | 0.1g |
$956.0 | 2025-03-12 | |
Enamine | EN300-716785-0.05g |
5-formyl-3-(pentan-3-yl)thiophene-2-carboxylic acid |
2138149-13-8 | 95.0% | 0.05g |
$912.0 | 2025-03-12 | |
Enamine | EN300-716785-0.5g |
5-formyl-3-(pentan-3-yl)thiophene-2-carboxylic acid |
2138149-13-8 | 95.0% | 0.5g |
$1043.0 | 2025-03-12 | |
Enamine | EN300-716785-1.0g |
5-formyl-3-(pentan-3-yl)thiophene-2-carboxylic acid |
2138149-13-8 | 95.0% | 1.0g |
$1086.0 | 2025-03-12 | |
Enamine | EN300-716785-5.0g |
5-formyl-3-(pentan-3-yl)thiophene-2-carboxylic acid |
2138149-13-8 | 95.0% | 5.0g |
$3147.0 | 2025-03-12 | |
Enamine | EN300-716785-10.0g |
5-formyl-3-(pentan-3-yl)thiophene-2-carboxylic acid |
2138149-13-8 | 95.0% | 10.0g |
$4667.0 | 2025-03-12 | |
Enamine | EN300-716785-2.5g |
5-formyl-3-(pentan-3-yl)thiophene-2-carboxylic acid |
2138149-13-8 | 95.0% | 2.5g |
$2127.0 | 2025-03-12 | |
Enamine | EN300-716785-0.25g |
5-formyl-3-(pentan-3-yl)thiophene-2-carboxylic acid |
2138149-13-8 | 95.0% | 0.25g |
$999.0 | 2025-03-12 |
5-Formyl-3-(pentan-3-yl)thiophene-2-carboxylic acid 関連文献
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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10. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
5-Formyl-3-(pentan-3-yl)thiophene-2-carboxylic acidに関する追加情報
Introduction to 5-Formyl-3-(pentan-3-yl)thiophene-2-carboxylic acid (CAS No. 2138149-13-8)
5-Formyl-3-(pentan-3-yl)thiophene-2-carboxylic acid, identified by the CAS number 2138149-13-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the thiophene derivatives, a class of molecules known for their diverse biological activities and structural versatility. The presence of both a formyl group and an aliphatic side chain in its structure imparts unique reactivity and functional properties, making it a valuable intermediate in synthetic chemistry and drug development.
The thiophene core of 5-formyl-3-(pentan-3-yl)thiophene-2-carboxylic acid is a five-membered heterocyclic aromatic ring containing sulfur, which is a key feature responsible for its distinct chemical behavior. Thiophenes and their derivatives have been extensively studied due to their role as pharmacophores in numerous therapeutic agents. The formyl group (—CHO) at the 5-position enhances the electrophilicity of the molecule, facilitating reactions such as condensation, oxidation, and reduction, which are crucial in medicinal chemistry. Additionally, the pentan-3-yl side chain at the 3-position introduces steric and electronic modulation, influencing the compound’s solubility, metabolic stability, and interactions with biological targets.
In recent years, there has been a surge in research focused on developing novel thiophene-based compounds with potential applications in drug discovery. One notable area of interest is the use of such derivatives as scaffolds for small-molecule inhibitors targeting enzyme-catalyzed reactions. For instance, studies have demonstrated that thiophene derivatives can serve as substrates or inhibitors for enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation. The specific arrangement of functional groups in 5-formyl-3-(pentan-3-yl)thiophene-2-carboxylic acid makes it a promising candidate for designing molecules that can modulate these enzymatic processes.
Moreover, the compound’s structural features have also been explored in the context of material science. Thiophene-based polymers and oligomers are widely used in organic electronics due to their excellent charge transport properties. The formyl group can be further functionalized to introduce additional electronic or photophysical characteristics, making this compound a versatile building block for advanced materials. Recent advancements in polymer chemistry have shown that incorporating thiophene derivatives into conjugated polymers can enhance device performance in applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
The synthesis of 5-formyl-3-(pentan-3-yl)thiophene-2-carboxylic acid involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the preparation of a substituted thiophene precursor followed by selective functionalization at the 5-position with a formyl group. The introduction of the pentan-3-yl side chain often requires Grignard or other organometallic reagents to achieve regioselective alkylation. These synthetic strategies underscore the compound’s importance as a synthetic intermediate and its potential for further derivatization to produce more complex molecules.
From a pharmaceutical perspective, 5-formyl-3-(pentan-3-yl)thiophene-2-carboxylic acid has been investigated for its potential role as an anti-inflammatory agent. In vitro studies have suggested that derivatives of this compound can inhibit key pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The ability to modulate these enzymes is critical for developing treatments for conditions like arthritis and other inflammatory disorders. Additionally, preliminary research indicates that thiophene-based compounds may exhibit antioxidant properties, further enhancing their therapeutic value.
The compound’s stability under various conditions is another area of interest. The formyl group is susceptible to hydrolysis under acidic or basic conditions, which must be considered during storage and handling. However, when properly protected or incorporated into larger molecules, it can maintain stability suitable for biological studies. The aliphatic side chain also contributes to overall solubility characteristics, which can be tailored by further chemical modifications to improve bioavailability.
In conclusion, 5-formyl-3-(pentan-3-yl)thiophene-2-carboxylic acid (CAS No. 2138149-13-8) represents a fascinating example of how structural complexity can be leveraged to develop molecules with multiple functionalities. Its applications span across pharmaceuticals, materials science, and synthetic chemistry, driven by its unique combination of reactivity and physical properties. As research continues to uncover new uses for thiophene derivatives, compounds like this are likely to play an increasingly important role in advancing both drug development and material innovation.
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